2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylindole with an appropriate indene-dione precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A related indole derivative with similar structural features.
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylbenzenamine: Another compound with an indole core, used in different applications.
Uniqueness
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its specific indene-dione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
917918-52-6 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(3,3-dimethylindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H15NO2/c1-19(2)13-9-5-6-10-14(13)20-18(19)15-16(21)11-7-3-4-8-12(11)17(15)22/h3-10,15H,1-2H3 |
InChI Key |
QWJPBWCTBRIZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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